4-Pyrrolidin-2-YL-pyrimidin-2-ylamine 4-Pyrrolidin-2-YL-pyrimidin-2-ylamine
Brand Name: Vulcanchem
CAS No.: 1249198-23-9
VCID: VC8222684
InChI: InChI=1S/C8H12N4/c9-8-11-5-3-7(12-8)6-2-1-4-10-6/h3,5-6,10H,1-2,4H2,(H2,9,11,12)
SMILES: C1CC(NC1)C2=NC(=NC=C2)N
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol

4-Pyrrolidin-2-YL-pyrimidin-2-ylamine

CAS No.: 1249198-23-9

Cat. No.: VC8222684

Molecular Formula: C8H12N4

Molecular Weight: 164.21 g/mol

* For research use only. Not for human or veterinary use.

4-Pyrrolidin-2-YL-pyrimidin-2-ylamine - 1249198-23-9

Specification

CAS No. 1249198-23-9
Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
IUPAC Name 4-pyrrolidin-2-ylpyrimidin-2-amine
Standard InChI InChI=1S/C8H12N4/c9-8-11-5-3-7(12-8)6-2-1-4-10-6/h3,5-6,10H,1-2,4H2,(H2,9,11,12)
Standard InChI Key JFWCVNMHIGHJRV-UHFFFAOYSA-N
SMILES C1CC(NC1)C2=NC(=NC=C2)N
Canonical SMILES C1CC(NC1)C2=NC(=NC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered pyrimidine ring (C₄H₃N₂) and a five-membered pyrrolidine ring (C₄H₉N). Key structural attributes include:

  • Pyrimidine ring: Positions 2 and 4 are substituted with amine and pyrrolidin-2-yl groups, respectively.

  • Pyrrolidine ring: A saturated nitrogen-containing ring contributing to stereochemical diversity and hydrogen-bonding capabilities.

Molecular Formula: C₈H₁₂N₄
Molecular Weight: 164.21 g/mol
IUPAC Name: 4-pyrrolidin-2-ylpyrimidin-2-amine
SMILES: C1CC(NC1)C2=NC(=NC=C2)N
InChI Key: JFWCVNMHIGHJRV-UHFFFAOYSA-N .

Spectral Data

  • ¹H NMR: Peaks at δ 9.23 (s, 1H, pyrimidine-H), 8.69 (m, 1H, pyrrolidine-H), and 6.80 (s, 2H, NH₂) confirm the structure .

  • MS (ESI): m/z 173.1 [M+H]⁺ .

Synthesis and Reaction Pathways

Reductive Condensation

A common method involves reacting pyrimidine derivatives with pyrrolidine under catalytic conditions (e.g., Raney Nickel) to form the pyrrolidine-pyrimidine backbone.

Example:

2,4-Dichloropyrimidine+PyrrolidineRaney Ni4-Pyrrolidin-2-yl-pyrimidin-2-ylamine+HCl\text{2,4-Dichloropyrimidine} + \text{Pyrrolidine} \xrightarrow{\text{Raney Ni}} \text{4-Pyrrolidin-2-yl-pyrimidin-2-ylamine} + \text{HCl}

Microwave-Assisted Organic Synthesis (MAOS)

MAOS enhances reaction efficiency, reducing synthesis time from hours to minutes while improving yields (>80%).

Chiral Pool Synthesis

Proline-derived β-ketoenamides undergo cyclization to yield enantiopure variants, enabling stereoselective drug design .

Key Reactions

  • Nucleophilic Substitution: The amine group at position 2 reacts with acyl chlorides or alkyl halides.

  • Oxidation: Forms N-oxide derivatives, enhancing solubility and bioactivity .

Biological Activity and Pharmacological Applications

Anti-Inflammatory and Immunomodulatory Effects

4-Pyrrolidin-2-yl-pyrimidin-2-ylamine derivatives inhibit inflammatory cytokines (e.g., TNF-α, IL-6) in acute lung injury models, showing potential for treating respiratory disorders .

Antimicrobial and Antifungal Activity

Pyrimidine analogs demonstrate:

  • Antibacterial Activity: MIC = 3.12 μg/mL against E. coli and K. pneumoniae .

  • Antifungal Activity: 70% inhibition of C. albicans at 10 μM .

Kinase Inhibition

The compound’s scaffold is integral to kinase inhibitors:

  • PLK4 Inhibition: IC₅₀ = 6.7 nM for antiproliferative effects in breast cancer cells .

  • CDK4/6 Inhibition: Analogues exhibit GI₅₀ = 23 nM in leukemia models .

Central Nervous System (CNS) Applications

A related derivative, JNJ 39758979, acts as a histamine H₄ receptor antagonist, reducing pruritus (AUC reduction = 40%, p < 0.05) .

Pharmacokinetics and Toxicology

ADME Profile

  • Plasma Stability: t₁/₂ > 289.1 min in human plasma .

  • Hepatic Metabolism: CYP3A4-mediated oxidation forms inactive metabolites .

ParameterValueSource
Acute Toxicity (LD₅₀)>500 mg/kg (oral, rat)
Skin IrritationModerate (H315)
Adverse EffectsHeadache (9%), Nausea (13%)

Comparative Analysis of Analogues

CompoundActivity (IC₅₀)Selectivity (vs. PKA)Application
4-Pyrrolidin-2-yl-pyrimidin-2-ylamine6.7 nM (PLK4)150-foldCancer Therapy
JNJ 397589790.006 μM (H₄R)10-foldPruritus Treatment
Palbociclib0.003 μM (CDK4/6)100-foldBreast Cancer

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